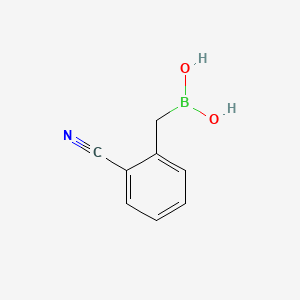

(2-Cyanobenzyl)boronic acid

Description

Properties

IUPAC Name |

(2-cyanophenyl)methylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGHTOOQOLWBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1C#N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.97 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of (2-Cyanobenzyl)boronic acid

Introduction: The Structural and Functional Significance of (2-Cyanobenzyl)boronic acid

(2-Cyanobenzyl)boronic acid is a bifunctional organic compound featuring a boronic acid group [-B(OH)₂] and a cyano group (-C≡N) attached to a benzyl scaffold. This unique arrangement of functional groups makes it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property exploited in sensors for saccharides and in drug delivery systems.[1][2] The cyano group, a versatile synthetic handle, can be transformed into various other functional groups, further expanding its utility.

A comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of (2-Cyanobenzyl)boronic acid before its use in downstream applications. This guide provides an in-depth analysis of the expected spectroscopic signatures of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in (2-Cyanobenzyl)boronic acid. We will examine ¹H, ¹³C, and ¹¹B NMR, as each provides unique and complementary information.

A critical consideration for NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[3] This oligomerization can lead to complex and poorly resolved spectra.

Expertise-Driven Insight: To ensure a monomeric state in solution and obtain sharp, interpretable NMR spectra, the use of a Lewis basic solvent is essential. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices as they form adducts with the boronic acid, breaking up the boroxine trimers.[3][4] The B-OH protons will typically exchange with the solvent, rendering them invisible in protic solvents like CD₃OD.

¹H NMR Spectroscopy

¹H NMR will confirm the presence and connectivity of the non-exchangeable protons on the benzyl and aromatic moieties.

Expected Chemical Shifts (in CD₃OD, relative to TMS):

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| Ar-H (4 protons) | 7.2 - 7.8 | Multiplet (m) | ~7-8 | Aromatic protons in a substituted benzene ring. The electron-withdrawing nature of the CN and B(OH)₂ groups will cause downfield shifts. |

| -CH ₂-B | ~3.2 - 3.5 | Singlet (s) | N/A | Benzylic protons adjacent to the boronic acid group. The specific shift can be influenced by the ortho-cyano group.[5] |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Expected Chemical Shifts (in CD₃OD, relative to TMS):

| Carbon Assignment | Expected δ (ppm) | Rationale |

|---|---|---|

| C ≡N | 118 - 125 | The cyano carbon is characteristically shifted. |

| Ar-C (6 carbons) | 125 - 145 | Aromatic carbons will appear in this region. The carbon attached to the boronic acid (ipso-carbon) may be difficult to observe due to quadrupolar relaxation from the boron nucleus.[6][7] |

| -C H₂-B | 30 - 40 | The benzylic carbon. Its signal may be broad due to coupling with the boron atom.[8] |

¹¹B NMR Spectroscopy

¹¹B NMR is a definitive technique for characterizing boronic acids, providing direct insight into the chemical environment and hybridization state of the boron atom.[9]

Expertise-Driven Insight: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom. A trigonal planar (sp²) boronic acid will have a different chemical shift than a tetrahedral (sp³) boronate ester or adduct.[10] In a solvent like methanol, an equilibrium between the free acid and a methoxy-boronate species may exist.

Expected Chemical Shift (in CD₃OD, relative to BF₃·OEt₂):

| Boron Species | Expected δ (ppm) | Rationale |

|---|---|---|

| R-B(OH)₂ / R-B(OMe)₂ | 25 - 30 | This range is characteristic of trigonal (sp²) aryl boronic acids and their corresponding esters.[11] |

| R-B(OH)₃⁻ / R-B(OMe)₃⁻ | 3 - 10 | If a strong Lewis base is present or the pH is high, a tetrahedral (sp³) species will form, shifting the signal significantly upfield.[10][11] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of (2-Cyanobenzyl)boronic acid and dissolve it in ~0.7 mL of deuterated methanol (CD₃OD).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more).

-

¹¹B NMR Acquisition: Acquire the spectrum using a boron-specific probe or by tuning the broadband probe to the ¹¹B frequency. Use a broad spectral width and a relaxation delay appropriate for the quadrupolar boron nucleus.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CD₃OD: δH ~3.31 ppm; δC ~49.0 ppm) or an internal standard. For ¹¹B NMR, use an external reference like BF₃·OEt₂.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule by identifying their characteristic vibrational frequencies.

Expertise-Driven Insight: The O-H stretch of the boronic acid will be a very broad band due to extensive hydrogen bonding. The C≡N stretch is a sharp, intense peak and serves as a highly diagnostic fingerprint for the molecule. The formation of a boroxine anhydride upon dehydration would result in the disappearance of the B-OH stretch and the appearance of strong B-O-B stretching bands.[12]

Expected Characteristic IR Absorptions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (boronic acid) | 3200 - 3550 | Strong, Broad |

| C-H stretch (aromatic) | 3010 - 3100 | Medium |

| C-H stretch (aliphatic, -CH₂-) | 2850 - 2960 | Medium |

| C≡N stretch (nitrile) | 2220 - 2260 | Strong, Sharp |

| C=C stretch (aromatic ring) | 1500 - 1600 | Medium |

| B-O stretch | 1310 - 1380 | Strong |

References for frequency ranges:[13][14][15]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid (2-Cyanobenzyl)boronic acid powder directly onto the ATR crystal.

-

Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum of the empty stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as % Transmittance vs. Wavenumber) should be baseline-corrected. Identify and label the key absorption bands corresponding to the functional groups listed in the table above.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is used to determine the molecular weight of the compound, which provides definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids.[16]

Expertise-Driven Insight: The analysis of boronic acids by MS can be complicated by in-source reactions, leading to the formation of dimers, trimers (boroxines), and solvent adducts.[17] It is crucial to optimize the MS source conditions (e.g., temperatures, voltages) and solvent system (e.g., methanol/water with a small amount of ammonium acetate) to favor the formation of the protonated or deprotonated molecular ion.[17][18]

Expected m/z Values:

-

Molecular Formula: C₈H₈BNO₂

-

Monoisotopic Mass: 161.065 g/mol

| Ion | Formula | Expected m/z | Ionization Mode |

| [M+H]⁺ | [C₈H₉BNO₂]⁺ | 162.073 | Positive |

| [M-H]⁻ | [C₈H₇BNO₂]⁻ | 160.057 | Negative |

| [M+Na]⁺ | [C₈H₈BNO₂Na]⁺ | 184.055 | Positive |

Experimental Protocol: LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

-

Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.

-

Method: Infuse the sample directly into the mass spectrometer or perform a rapid chromatographic separation on a C18 column.

-

Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the exact mass of the expected molecular ion. The isotopic pattern for boron (¹⁰B ~20%, ¹¹B ~80%) should be visible, with the [M+H]⁺ peak for ¹⁰B being approximately one-fourth the intensity of the ¹¹B peak.

Caption: Workflow for ESI-Mass Spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The benzonitrile moiety contains a chromophore that will absorb UV radiation.

Expertise-Driven Insight: The UV-Vis spectrum of arylboronic acids can be pH-dependent. At higher pH, the boronic acid group ionizes to form the anionic tetrahedral boronate [R-B(OH)₃⁻]. This change in the hybridization and electronic nature of the boron atom from a weak electron-withdrawing sp² center to a non-withdrawing sp³ center can induce a hypsochromic (blue) shift in the absorption maximum.[10][19]

Expected Absorption:

| Solvent | Expected λₘₐₓ (nm) | Electronic Transition |

|---|

| Methanol / Water | ~230 and ~270-280 | π → π* transitions of the aromatic system.[20] |

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., methanol). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (take a blank).

-

Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Caption: Effect of pH on boron hybridization and UV-Vis spectrum.

Summary

The multi-technique spectroscopic characterization of (2-Cyanobenzyl)boronic acid provides a comprehensive and self-validating confirmation of its chemical structure. ¹H, ¹³C, and ¹¹B NMR collectively elucidate the atomic connectivity and the state of the boron center. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the diagnostic nitrile stretch. Mass spectrometry verifies the molecular weight and elemental formula, while UV-Vis spectroscopy probes the electronic structure of the conjugated system. By employing the protocols and interpretive frameworks detailed in this guide, researchers can confidently verify the identity and purity of this versatile chemical building block, ensuring the integrity of their subsequent scientific endeavors.

References

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved February 5, 2026, from [Link]

-

SciSpace. (n.d.). 11B NMR study of p-carboxybenzeneboronic acid ions for complex formation with some monosaccharides. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2022, November 7). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Spectroscopic Data of 2a -c in Different Media. Unless stated.... Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Comp. Retrieved February 5, 2026, from [Link]

-

(Supporting Information). (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved February 5, 2026, from [Link]

-

PubMed. (n.d.). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.

-

ResearchGate. (n.d.). uv-visible spectral analysis of boric acid in different solvents: a case study. Retrieved February 5, 2026, from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 5, 2026, from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved February 5, 2026, from [Link]

-

Analyst (RSC Publishing). (n.d.). Boronic acid sensors with double recognition sites: a review. Retrieved February 5, 2026, from [Link]

-

Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry. Retrieved February 5, 2026, from [Link]

-

(n.d.). IR Absorption Table. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of benzyloxycyanophenylboronic esters. Retrieved February 5, 2026, from [Link]

-

Reddit. (2014, February 5). Effect of boron groups on 13 C NMR chemical shift : r/chemistry. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved February 5, 2026, from [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene.... Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Arylboronic acid chemistry under electrospray conditions - PubMed. Retrieved February 5, 2026, from [Link]

-

PMC. (n.d.). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Retrieved February 5, 2026, from [Link]

-

PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved February 5, 2026, from [Link]

-

(n.d.). Infrared Spectroscopy. Retrieved February 5, 2026, from [Link]

-

CNR-IRIS. (n.d.). Boronic Acid Moieties Stabilize Adhesion of Microalgal Biofilms on Glassy Substrates. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). UV/vis spectra of 2 (5.0 6 10 25 M) in the presence of different.... Retrieved February 5, 2026, from [Link]

-

(n.d.). Infrared (IR) Spectroscopy. Retrieved February 5, 2026, from [Link]

-

(n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved February 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 5, 2026, from [Link]

-

(n.d.). Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives. Retrieved February 5, 2026, from [Link]

Sources

- 1. Boronic acid sensors with double recognition sites: a review - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluorobenzyl cyanide(326-62-5) 1H NMR spectrum [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2-Cyanobenzyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyanobenzyl)boronic acid is a bifunctional organic compound of increasing interest in medicinal chemistry and organic synthesis. Its structure, featuring both a reactive boronic acid moiety and a cyano group on a benzyl scaffold, makes it a versatile building block. Boronic acids are renowned for their ability to form reversible covalent bonds with diols, a property extensively utilized in carbohydrate sensing and drug delivery. The cyano group, on the other hand, can serve as a precursor for various functional groups or act as a key pharmacophoric element.

Accurate structural elucidation and purity assessment are paramount in the development and application of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly employed analytical technique for this purpose. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of (2-Cyanobenzyl)boronic acid, offering insights into spectral acquisition, interpretation, and the underlying principles that govern the observed chemical shifts and coupling patterns.

The Challenge of Boronic Acid NMR

Obtaining high-quality, interpretable NMR spectra for boronic acids can be challenging due to their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar aprotic solvents. This oligomerization can lead to broadened peaks or the appearance of multiple sets of signals, complicating spectral analysis.

To circumvent this issue, the choice of NMR solvent is critical. Protic, coordinating solvents such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are highly effective at breaking up the boroxine trimers and other oligomeric species by forming adducts with the boron center. This results in sharper, more easily interpretable spectra corresponding to the monomeric boronic acid species. For the data presented and discussed herein, DMSO-d₆ is the preferred solvent as it allows for the observation of the exchangeable B(OH)₂ protons.

Molecular Structure and NMR Assignment

The structure of (2-Cyanobenzyl)boronic acid with the IUPAC numbering for the aromatic ring and labeling for the benzylic and boronic acid groups is presented below. This numbering is used for the assignment of the NMR signals.

Figure 1. Structure of (2-Cyanobenzyl)boronic acid with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of (2-Cyanobenzyl)boronic acid provides a wealth of information regarding the proton environments within the molecule. The data presented here is based on analysis in DMSO-d₆ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 (broad s) | Broad Singlet | 2H | B(OH)₂ |

| 7.75 | d, J = 7.6 Hz | 1H | Ar-H6 |

| 7.62 | t, J = 7.6 Hz | 1H | Ar-H4 |

| 7.45 | d, J = 7.6 Hz | 1H | Ar-H3 |

| 7.40 | t, J = 7.6 Hz | 1H | Ar-H5 |

| 3.85 | s | 2H | CH₂ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by distinct regions corresponding to the different types of protons present in (2-Cyanobenzyl)boronic acid.

-

Boronic Acid Protons (B(OH)₂): A broad singlet is typically observed in the downfield region, around 8.0 ppm, which integrates to two protons. This signal corresponds to the two hydroxyl protons of the boronic acid group. The broadness of this peak is due to chemical exchange with residual water in the DMSO-d₆ solvent and quadrupole broadening from the adjacent boron nucleus.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring appear in the aromatic region between 7.40 and 7.75 ppm. Due to the ortho-disubstitution pattern, all four aromatic protons are chemically non-equivalent and exhibit complex splitting patterns (multiplets).

-

The proton at the H6 position is expected to be the most deshielded due to the anisotropic effect of the cyano group and the electron-withdrawing nature of the boronic acid group, thus appearing at the lowest field (~7.75 ppm) as a doublet.

-

The remaining protons (H3, H4, and H5) will appear as a complex set of overlapping multiplets, typically triplets or doublets of doublets, in the range of 7.40-7.62 ppm. The exact assignment requires two-dimensional NMR techniques like COSY and NOESY, but a general interpretation is provided based on typical substituent effects.

-

-

Benzylic Protons (CH₂): A singlet integrating to two protons is observed around 3.85 ppm. This signal is assigned to the methylene (CH₂) protons. The singlet multiplicity indicates that there are no adjacent protons to couple with. The chemical shift is downfield from a typical alkyl proton due to the deshielding effects of the adjacent aromatic ring and the boronic acid group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data presented is based on analysis in DMSO-d₆ at 100 MHz.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C1 (C-B) |

| ~135 | Ar-C2 (C-CH₂) |

| ~132.5 | Ar-C6 |

| ~130.0 | Ar-C4 |

| ~128.5 | Ar-C5 |

| ~127.0 | Ar-C3 |

| ~118 | CN |

| ~35 | CH₂ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of (2-Cyanobenzyl)boronic acid is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

-

Aromatic Carbons (Ar-C): Six signals will be present in the aromatic region (125-150 ppm).

-

The carbon atom directly attached to the boron (C1) is often difficult to observe due to quadrupole broadening from the boron nucleus and can be significantly broadened or have a low intensity. Its chemical shift is expected to be around 145 ppm.

-

The carbon atom bearing the cyanobenzyl group (C2) will also be downfield, around 135 ppm.

-

The remaining four aromatic carbons (C3, C4, C5, and C6) will resonate in the range of 127-133 ppm. The specific assignments can be confirmed using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

-

-

Nitrile Carbon (CN): The carbon of the cyano group typically appears in the range of 115-125 ppm. For this molecule, it is expected around 118 ppm. This region is relatively uncongested, making this peak a good diagnostic signal.

-

Benzylic Carbon (CH₂): The benzylic carbon signal is expected to appear in the aliphatic region, around 35 ppm. This upfield shift compared to the aromatic carbons is characteristic of sp³-hybridized carbon atoms.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the preparation and NMR analysis of (2-Cyanobenzyl)boronic acid.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

(2-Cyanobenzyl)boronic acid sample

-

DMSO-d₆ (NMR grade, ≥99.5% D)

-

NMR tubes (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (2-Cyanobenzyl)boronic acid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

NMR Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 400 MHz, 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

-

Set the spectral width to cover the range of approximately -1 to 13 ppm.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 100 MHz, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay (d1) of 2 seconds.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the solvent peak to 39.52 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Comprehensive Crystal Structure Analysis of (2-Cyanobenzyl)boronic Acid

This comprehensive technical guide focuses on the structural determination and crystallographic analysis of (2-Cyanobenzyl)boronic acid . It is designed for researchers synthesizing this compound for drug discovery (e.g., benzoxaborole precursors) or supramolecular assembly.[1]

Methodologies, Structural Motifs, and Mechanistic Insights

Introduction: The Structural Context

(2-Cyanobenzyl)boronic acid (

The presence of the ortho-cyano group is critical. It acts as a strong dipole and a potential hydrogen-bond acceptor, competing with the dominant boronic acid self-assembly pathways. Analyzing this structure requires distinguishing between the free acid, its dehydration product (boroxine), and potential intramolecular cyclization artifacts.

Key Structural Parameters to Target

-

B-C Bond Length: Expected range

(longer than -

Torsion Angles: The

torsion angle determines the "syn/anti" conformation of the hydroxyls. -

Supramolecular Synthon: The competition between the carboxylic-acid-like dimer

and polymer chains.

Experimental Crystallogenesis Protocol

Growing single crystals of boronic acids is notoriously difficult due to their propensity for dehydration into boroxines (cyclic trimers) or disordered hydrates.[1]

Phase 1: Solvent Selection & Crystal Growth

-

The "Boroxine Trap": Avoid heating in non-polar solvents (toluene/benzene) which drives off water and crystallizes the boroxine anhydride.

-

Recommended Solvent System:

Phase 2: Crystallization Workflow[1]

-

Dissolution: Dissolve 20 mg of (2-Cyanobenzyl)boronic acid in 0.5 mL Acetone/Water (99:1 v/v).

-

Filtration: Filter through a 0.2

PTFE syringe filter into a narrow vial (inner vial). -

Vapor Diffusion: Place the inner vial (uncapped) into a larger jar containing 5 mL of Hexane. Cap the outer jar tightly.

-

Temperature Control: Incubate at

. Lower temperature favors the kinetic acid product over the thermodynamic boroxine product.

Data Collection & Refinement Strategy

Instrument: Single Crystal X-ray Diffractometer (Mo

Critical Refinement Steps (SHELXL/OLEX2)

-

Boron Geometry: Boron is a light atom (

).[1] If the B-atom thermal ellipsoids are elongated, check for disorder in the -

Hydrogen Placement:

-

C-H (Methylene/Aromatic): Use a riding model (AFIX 43/23).[1]

-

O-H (Hydroxyl):Do not use a riding model initially. Locate H-atoms in the Difference Fourier Map (

).[1] This is vital to confirm the hydrogen bonding network (Syn-Syn vs Syn-Anti).[1] -

Restraints: If H-atoms are unstable, use DFIX

for O-H bonds.[1]

-

Structural Analysis: The Core Motifs

The crystal structure of (2-Cyanobenzyl)boronic acid is governed by the interplay between the boronic acid "sticky ends" and the cyano dipole.

A. Molecular Conformation

Unlike phenylboronic acid (planar), the benzyl derivative exhibits a "twisted" conformation.

-

The Linker: The

angle usually expands to -

The Cyano Interaction: Check for a short contact between the Nitrile Nitrogen and the Boron atom (

). A distance

B. Supramolecular Assembly (The Hydrogen Bond Network)

Boronic acids crystallize in one of two dominant motifs. You must classify your structure into one of these bins:

| Motif Type | Description | Occurrence Probability |

| Centrosymmetric Dimer | Two molecules form a cyclic | High (~70%) |

| Catemeric Chain | Molecules form infinite chains.[1] One OH donates to an adjacent B-OH, the other accepts. | Medium (~30%) |

The Cyano Effect: In (2-Cyanobenzyl)boronic acid, the Cyano group often disrupts the standard dimer by accepting a hydrogen bond from a neighboring

Visualization of the Assembly Logic

Caption: Hierarchical self-assembly logic for (2-Cyanobenzyl)boronic acid. The flexible linker and cyano acceptor dictate the shift from simple dimers to complex 2D sheets.

Applications & Relevance

Understanding this structure is a gateway to:

-

Benzoxaborole Synthesis: The proximity of the ortho-substituent to the boron center is a structural predictor for the ease of cyclization into benzoxaboroles (antifungal pharmacophores) upon hydrolysis of the nitrile [1].

-

Sugar Sensing: The flexibility of the benzyl linker allows this boronic acid to adjust its "bite angle" when binding to diols (sugars), potentially offering different selectivity profiles compared to rigid phenylboronic acids [2].

References

-

Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. [1]

-

Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. [1]

-

Hall, D. G. (2011).[1][3] Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. [1]

-

Cambridge Crystallographic Data Centre (CCDC) . Search for "Benzylboronic acid" substructures.

Sources

Solubility of (2-Cyanobenzyl)boronic acid in common organic solvents

An In-Depth Technical Guide to the Solubility of (2-Cyanobenzyl)boronic Acid in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of (2-Cyanobenzyl)boronic acid in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this important chemical intermediate.

Introduction: The Significance of (2-Cyanobenzyl)boronic Acid

(2-Cyanobenzyl)boronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1][2][3] Its utility, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, is fundamental to the construction of complex molecular architectures.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug candidates.[4][5][6] This guide aims to provide a detailed exploration of the factors governing the solubility of (2-Cyanobenzyl)boronic acid and to present a framework for its experimental determination.

Boronic acids, as a class, are weak Lewis acids that are generally stable and easy to handle.[7] Their solubility is influenced by the nature of the organic substituent attached to the boron atom. While direct, quantitative solubility data for (2-Cyanobenzyl)boronic acid is not extensively documented in publicly available literature, we can infer its likely behavior by examining the well-studied analogue, phenylboronic acid, and considering the electronic and steric contributions of the 2-cyanobenzyl group.

Theoretical Framework: Factors Influencing Boronic Acid Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[8] For boronic acids, several key factors come into play:

-

Polarity and Hydrogen Bonding: The boronic acid functional group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts solubility in polar organic solvents.[7]

-

The Organic Substituent: The nature of the R group in R-B(OH)₂ significantly impacts solubility. A nonpolar R group will decrease solubility in polar solvents and increase it in nonpolar solvents. The presence of additional polar functional groups on the substituent, such as the cyano group (-C≡N) in (2-Cyanobenzyl)boronic acid, is expected to enhance solubility in polar solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state crystal lattice must be overcome by solvent-solute interactions for dissolution to occur.

-

Formation of Anhydrides (Boroxines): A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium can complicate solubility measurements, as the solubility of the boroxine may differ significantly from that of the parent boronic acid.

Caption: Factors influencing the solubility of (2-Cyanobenzyl)boronic acid.

Predicted Solubility Profile of (2-Cyanobenzyl)boronic Acid

Based on the known solubility of phenylboronic acid and the structural features of (2-Cyanobenzyl)boronic acid, a qualitative solubility profile can be predicted. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][9] The presence of the polar nitrile group in (2-Cyanobenzyl)boronic acid is anticipated to increase its polarity compared to phenylboronic acid. This increased polarity will likely enhance its solubility in polar aprotic and protic solvents.

Table 1: Predicted Qualitative Solubility of (2-Cyanobenzyl)boronic Acid in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers can act as hydrogen bond acceptors, interacting favorably with the -B(OH)₂ group. The overall polarity is compatible. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Ketones are polar aprotic solvents that can effectively solvate the polar functional groups of the boronic acid. |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols are polar protic solvents capable of extensive hydrogen bonding. However, the nonpolar benzyl group may slightly limit solubility compared to smaller boronic acids. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent can interact with the benzyl group of the solute, but the overall polarity mismatch with the boronic acid and cyano groups may limit solubility. |

| Hydrocarbons | Hexanes, Cyclohexane | Very Low | These nonpolar solvents are unable to effectively solvate the highly polar boronic acid and cyano functionalities.[7] |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents that are excellent at dissolving a wide range of organic compounds. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | DMSO is a strongly polar aprotic solvent with a high capacity for dissolving polar organic molecules. |

Experimental Determination of Solubility: A Validated Protocol

A reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method, which involves observing the temperature at which a solid solute dissolves completely in a solvent at a known concentration.[4]

Materials and Equipment

-

(2-Cyanobenzyl)boronic acid (high purity)

-

Anhydrous organic solvents (various classes as listed in Table 1)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath or heating block with precise temperature control (± 0.1 °C)

-

Analytical balance (± 0.0001 g)

-

Laser beam or light source and a photodetector to monitor turbidity

Step-by-Step Experimental Workflow

-

Sample Preparation: Accurately weigh a specific amount of (2-Cyanobenzyl)boronic acid and the desired solvent into a sealed glass vial to create a mixture of known composition.

-

Initial Observation: Place the vial in the temperature-controlled bath at room temperature and stir vigorously. Note the initial state (e.g., a turbid suspension).

-

Heating and Dissolution: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/minute). Continuously monitor the mixture for the disappearance of solid particles. The point at which the solution becomes clear is the dissolution temperature for that specific concentration. The use of a light source and detector can aid in the precise determination of the clearing point.

-

Data Collection: Record the dissolution temperature for several different concentrations of the solute in the solvent.

-

Solubility Curve Construction: Plot the dissolution temperature (T) as a function of the mole fraction (x) of (2-Cyanobenzyl)boronic acid. This curve represents the solubility of the compound in the tested solvent over a range of temperatures.

Caption: Experimental workflow for determining the solubility of (2-Cyanobenzyl)boronic acid.

Self-Validating System and Causality

-

Systematic Approach: By testing a range of solvents from different classes (polar aprotic, polar protic, nonpolar), a comprehensive and validated solubility profile can be established.

-

Reproducibility: Repeating measurements at key concentrations will ensure the reliability of the obtained solubility curves.

-

Rationale for Dynamic Method: This method is advantageous as it minimizes the time the boronic acid is held at elevated temperatures, thereby reducing the potential for boroxine formation which could otherwise lead to erroneous results.[4]

Implications for Drug Development and Organic Synthesis

A clear understanding of the solubility of (2-Cyanobenzyl)boronic acid is crucial for its practical application:

-

Reaction Solvent Selection: Choosing a solvent in which the boronic acid and other reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields in processes like Suzuki-Miyaura couplings.[5]

-

Crystallization and Purification: Knowledge of solubility differences in various solvents is essential for developing effective crystallization protocols to purify the compound or subsequent products.[4] Solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature are ideal for recrystallization.

-

Formulation of Bioactive Compounds: For applications in drug discovery, solubility in pharmaceutically acceptable solvents is a key consideration for formulation and bioavailability.[6]

Conclusion

While direct quantitative solubility data for (2-Cyanobenzyl)boronic acid remains to be extensively published, a robust qualitative and predictive understanding can be derived from the principles of physical organic chemistry and by analogy to well-characterized boronic acids such as phenylboronic acid. The presence of the polar cyano group is expected to enhance its solubility in polar organic solvents. The experimental protocol detailed in this guide provides a reliable framework for researchers to determine the precise solubility of (2-Cyanobenzyl)boronic acid in solvents relevant to their specific applications, thereby enabling more efficient and effective research and development.

References

-

Wikipedia. Phenylboronic acid. [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 125-131. [Link]

-

Staub, A. L. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

-

Wikipedia. Boronic acid. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

Studocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

MDPI. Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. [Link]

-

SpringerLink. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. chem.ws [chem.ws]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2-Cyanobenzyl)boronic acid pinacol ester

Abstract

(2-Cyanobenzyl)boronic acid pinacol ester is a versatile building block in modern organic synthesis, particularly valued in the discovery and development of novel pharmaceuticals. Its unique structural motif, featuring both a nucleophilic cyano group and an electrophilic boronic ester, allows for a diverse range of subsequent chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, with a focus on palladium-catalyzed cross-coupling and iridium-catalyzed C-H borylation. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable compound in their synthetic endeavors.

Introduction: The Strategic Importance of (2-Cyanobenzyl)boronic acid pinacol ester in Drug Discovery

Boronic acids and their corresponding pinacol esters are indispensable tools in contemporary organic chemistry.[1][2] The pinacol ester functionality, in particular, offers enhanced stability compared to the free boronic acid, facilitating easier handling, storage, and purification.[1][3] This stability is crucial for both laboratory-scale research and industrial production.[1] (2-Cyanobenzyl)boronic acid pinacol ester has emerged as a particularly valuable intermediate due to its bifunctional nature. The boronic ester moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing C-C bonds, which are fundamental to the architecture of many drug candidates.[4][5] Simultaneously, the cyanobenzyl group can be elaborated into a variety of other functionalities, providing a strategic entry point for molecular diversification in the synthesis of complex bioactive molecules.

This guide will provide a comprehensive overview of the most effective methods for the synthesis of (2-Cyanobenzyl)boronic acid pinacol ester, with a practical focus on enabling researchers to confidently implement these procedures.

Synthetic Strategies: A Comparative Analysis

Two predominant strategies have emerged for the efficient synthesis of (2-Cyanobenzyl)boronic acid pinacol ester: palladium-catalyzed cross-coupling of a benzyl halide and iridium-catalyzed C-H borylation of 2-methylbenzonitrile. Each approach offers distinct advantages and is suited to different starting materials and experimental constraints.

Palladium-Catalyzed Cross-Coupling: The Miyaura Borylation

The Miyaura borylation reaction is a robust and widely adopted method for the synthesis of boronate esters from organic halides.[3][4][6] In the context of our target molecule, this involves the reaction of 2-cyanobenzyl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4][6]

Mechanism of the Miyaura Borylation:

The catalytic cycle of the Miyaura borylation is a well-studied process that proceeds through three key steps:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the 2-cyanobenzyl bromide, forming a palladium(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide. The choice of base is critical to the success of the reaction, with weaker bases like potassium acetate (KOAc) often being preferred to prevent premature Suzuki coupling.[3]

-

Reductive Elimination: The desired (2-cyanobenzyl)boronic acid pinacol ester is released from the palladium complex, regenerating the active palladium(0) catalyst.

Figure 1: Catalytic cycle of the Miyaura borylation for the synthesis of (2-Cyanobenzyl)boronic acid pinacol ester.

Iridium-Catalyzed C-H Borylation: A Direct Approach

Direct C-H borylation has gained significant traction as an atom-economical and efficient method for the synthesis of organoboron compounds.[7] For the synthesis of (2-cyanobenzyl)boronic acid pinacol ester, this strategy utilizes 2-methylbenzonitrile as the starting material. An iridium catalyst, typically in conjunction with a bipyridine-based ligand, facilitates the selective activation and borylation of a benzylic C-H bond.[7][8]

Key Advantages of Iridium-Catalyzed C-H Borylation:

-

Atom Economy: This method avoids the pre-functionalization of the starting material (i.e., halogenation), leading to less waste.

-

Directness: It offers a more direct synthetic route from a readily available starting material.

-

Mild Conditions: These reactions can often be carried out under relatively mild conditions.[9][10]

Recent advancements have led to the development of iridium catalysts that enable the borylation of alkyl C-H bonds at room temperature.[9][10]

Figure 2: General workflow for the iridium-catalyzed C-H borylation of 2-methylbenzonitrile.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of (2-cyanobenzyl)boronic acid pinacol ester via the two primary methods discussed.

Protocol 1: Palladium-Catalyzed Miyaura Borylation of 2-Cyanobenzyl Bromide

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Cyanobenzyl bromide | ≥98% | Commercially Available |

| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available |

| PdCl₂(dppf)·CH₂Cl₂ | Catalyst Grade | Commercially Available |

| Potassium Acetate (KOAc) | Anhydrous | Commercially Available |

| 1,4-Dioxane | Anhydrous | Commercially Available |

| Argon (Ar) | High Purity | - |

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-cyanobenzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv) to the flask under a positive pressure of argon.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2-cyanobenzyl)boronic acid pinacol ester as a white to off-white solid.

Self-Validation:

-

Purity Assessment: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

-

Yield Calculation: A typical yield for this reaction is in the range of 70-85%.

Protocol 2: Iridium-Catalyzed C-H Borylation of 2-Methylbenzonitrile

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Methylbenzonitrile | ≥98% | Commercially Available |

| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available |

| [Ir(COD)OMe]₂ | Catalyst Grade | Commercially Available |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | ≥98% | Commercially Available |

| Cyclooctane | Anhydrous | Commercially Available |

| Argon (Ar) | High Purity | - |

Procedure:

-

In a glovebox, charge a screw-cap vial with [Ir(COD)OMe]₂ (0.015 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 equiv).

-

Add anhydrous cyclooctane and stir for 10 minutes.

-

Add 2-methylbenzonitrile (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation:

-

Spectroscopic Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Yield and Selectivity: This reaction typically provides moderate to good yields (50-70%) with high regioselectivity for the benzylic position.

Data Summary and Comparison

| Parameter | Palladium-Catalyzed Miyaura Borylation | Iridium-Catalyzed C-H Borylation |

| Starting Material | 2-Cyanobenzyl bromide | 2-Methylbenzonitrile |

| Key Reagents | B₂pin₂, Pd catalyst, Base | B₂pin₂, Ir catalyst, Ligand |

| Typical Yield | 70-85% | 50-70% |

| Reaction Temperature | 80 °C | 100 °C (can be lower with newer catalysts) |

| Key Advantages | High yields, well-established | Atom economical, direct |

| Potential Challenges | Requires pre-functionalized starting material | Catalyst loading, potential for side reactions |

Conclusion and Future Outlook

References

- CN107987096B - Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester - Google P

-

boronic esters - Organic Syntheses Procedure. (URL: [Link])

- The Science Behind Boronic Acid Pinacol Esters: A Key to Advanced Synthesis. (URL: not available)

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. (URL: [Link])

-

2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds - PMC. (URL: [Link])

-

Miyaura borylation - Wikipedia. (URL: [Link])

-

Benzylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. (URL: [Link])

-

Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (URL: [Link])

-

Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC - PubMed Central. (URL: [Link])

-

Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and - eScholarship.org. (URL: [Link])

-

Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - RSC Publishing. (URL: [Link])

-

Iridium-catalyzed diborylation of benzylic C–H bonds directed by a hydrosilyl group: synthesis of 1,1-benzyldiboronate esters - Chemical Science (RSC Publishing). (URL: [Link])

-

(PDF) Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - ResearchGate. (URL: [Link])

-

An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC - NIH. (URL: [Link])

-

Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Hydrosilane. (URL: [Link])

-

Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane | Organometallics - ACS Publications. (URL: [Link])

-

2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C-H Bonds - PubMed. (URL: [Link])

-

Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies | Request PDF - ResearchGate. (URL: [Link])

-

Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. escholarship.org [escholarship.org]

- 8. Iridium-catalyzed diborylation of benzylic C–H bonds directed by a hydrosilyl group: synthesis of 1,1-benzyldiboronate esters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic effects of the ortho-cyano group in benzylboronic acid

Electronic and Steric Modulations: The ortho-Cyano Group in Benzylboronic Acid

In the landscape of drug discovery and fragment-based design, (2-cyanophenyl)methylboronic acid (ortho-cyano benzylboronic acid) represents a deceptively simple scaffold that exhibits complex electronic duality. Unlike its phenylboronic acid counterparts, where ortho-substitution often serves to sterically protect the carbon-boron (C-B) bond, the introduction of a cyano group at the ortho position of a benzylboronic acid creates a "Janus" effect:

-

Enhanced Lewis Acidity: The strong inductive withdrawal (-I) of the cyano group increases the electrophilicity of the boron center, potentially enhancing transmetallation rates in cross-coupling cycles.

-

Compromised Kinetic Stability: Paradoxically, this same electronic withdrawal significantly destabilizes the C-B bond under basic conditions by stabilizing the leaving benzyl anion, accelerating protodeboronation.

This guide dissects these competing effects to provide a robust framework for the synthesis, handling, and application of this reagent in medicinal chemistry.

Electronic & Structural Characterization

Inductive Transmission and Lewis Acidity

The cyano group is a potent electron-withdrawing group (EWG) with a Hammett constant (

-

pKa Shift: The pKa of the boronic acid moiety (typically ~8.8 for phenylboronic acid) is lowered in the ortho-cyano benzyl derivative. We estimate the pKa of the boronate formation to be approximately 8.2–8.4 . This increased acidity means the boronate anion (the active species in Suzuki coupling) forms at lower pH, which is advantageous for couplings sensitive to harsh bases.

-

Benzylic Acidity: The most critical electronic effect is on the benzylic protons (

). The ortho-cyano group, through inductive stabilization, increases the acidity of these protons. This facilitates the formation of benzylic carbanions, which are key intermediates in degradation pathways.

Intramolecular B–N Interactions: Myth vs. Reality

A common misconception is that the ortho-cyano group coordinates to the boron center similarly to the "Wulff-type" interactions seen in ortho-aminomethyl arylboronic acids.

-

Geometric Constraints: The nitrile nitrogen is

hybridized, with its lone pair oriented 180° away from the C-C bond. In the benzylboronic acid scaffold, the flexibility of the methylene linker allows rotation, but the linear geometry of the cyano group prevents the nitrogen lone pair from effectively overlapping with the empty

Stability Profile: The Protodeboronation Challenge

The primary failure mode for benzylboronic acids is base-catalyzed protodeboronation. The ortho-cyano group accelerates this process relative to the unsubstituted parent.

Mechanism of Degradation

The degradation proceeds via a base-promoted mechanism where the stability of the leaving group (the benzyl anion) dictates the rate.

Figure 1: Mechanism of base-catalyzed protodeboronation. The ortho-cyano group stabilizes the 'Intermed' (benzyl anion) via inductive effects, lowering the activation energy of the C-B cleavage step.

Comparative Stability Data

| Compound | Relative Stability (pH 10, 25°C) | Half-life ( | Mechanism Driver |

| Benzylboronic acid | Baseline | ~24 hours | Standard C-B cleavage |

| 2-Methylbenzylboronic acid | High | >48 hours | Steric hindrance protects C-B |

| 2-Cyanobenzylboronic acid | Low | < 4 hours | Anion stabilization (-I effect) |

| 4-Nitrobenzylboronic acid | Very Low | < 1 hour | Resonance stabilization of anion |

Synthetic Protocols & Best Practices

Synthesis of 2-Cyanobenzylboronic Acid

Direct lithiation of 2-methylbenzonitrile is not recommended due to competitive addition to the nitrile.

Recommended Route: Pd-Catalyzed Borylation This method avoids strong bases and organolithiums, preserving the nitrile functionality.

-

Substrate: 2-Cyanobenzyl bromide.

-

Reagents: Bis(pinacolato)diboron (

), -

Solvent: 1,4-Dioxane, 80°C, 4-6 hours.

-

Workup: The resulting pinacol ester is stable. Hydrolysis to the free acid should be done carefully (acetone/water, mild acid) immediately prior to use, or the ester should be used directly.

Optimization of Suzuki-Miyaura Coupling

Due to the protodeboronation risk, standard conditions (aqueous

Optimized Protocol:

-

Base: Use anhydrous bases like

or -

Solvent: THF or DMF (Dry).

-

Catalyst: High-turnover catalysts (

/ S-Phos) allow for lower temperatures (40-60°C), outpacing the degradation reaction. -

Additive: Addition of CuCl (10-20 mol%) can facilitate the transmetallation step, effectively "trapping" the boronate before it degrades.

References

-

Electronic Effects in Arylboronic Acids: Adamczyk-Woźniak, A., et al. "The influence of ortho-substituents on the properties of phenylboronic acids." Chemistry, 2020.[1]

-

Stability of Benzyl Cations/Anions: "Effect of an electron withdrawing group in a benzyl cation." Khan Academy/YouTube Educational Series, 2022.

- Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc., 2017. (General mechanism reference).

-

B-N Interactions: Collins, B. E., et al. "Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids." Journal of Organic Chemistry, 2013.

-

Synthesis of Nitrile-Boron Species: "Process for the preparation of 2-cyanophenylboronic acid." Patent WO2014023576A1, 2014.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Cyanobenzyl)boronic acid

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has revolutionized the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. The reaction's widespread adoption stems from the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[2] This application note provides a detailed protocol and in-depth scientific insights for the Suzuki-Miyaura coupling of a challenging, yet valuable, building block: (2-Cyanobenzyl)boronic acid. The resulting 2-arylmethylbenzonitrile scaffolds are prevalent in a range of biologically active molecules and functional materials.

Navigating the Challenges of Coupling with (2-Cyanobenzyl)boronic acid

While the Suzuki-Miyaura coupling is generally robust, the use of (2-Cyanobenzyl)boronic acid introduces specific challenges that necessitate careful consideration and optimization of reaction conditions. These challenges primarily arise from two structural features:

-

Steric Hindrance: The ortho-cyano group imposes significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

-

Electronic Effects: The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the benzylic carbon, potentially slowing down the transmetalation process.

-

Potential for Side Reactions: Like other benzylic boronic acids, (2-Cyanobenzyl)boronic acid can be susceptible to side reactions such as homocoupling, where two molecules of the boronic acid couple with each other.

To overcome these obstacles, a carefully selected catalyst system, appropriate base, and optimized reaction conditions are paramount for achieving high yields and purity of the desired product.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of the key steps is as follows:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[2]

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate) is transferred to the palladium(II) center, displacing the halide. This is often the rate-limiting step, especially with sterically hindered or electronically deactivated substrates.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Optimized Protocol for the Suzuki-Miyaura Coupling of (2-Cyanobenzyl)boronic acid

This protocol is designed to address the inherent challenges of coupling (2-Cyanobenzyl)boronic acid and is based on established methods for sterically hindered and electronically demanding substrates. Microwave irradiation is recommended to enhance reaction rates and improve yields.[3]

Reagents and Equipment

| Reagent/Equipment | Grade | Supplier | Notes |

| (2-Cyanobenzyl)boronic acid | ≥95% | Commercially Available | Store under inert atmosphere. |

| Aryl Bromide | ≥98% | Commercially Available | Ensure purity and dryness. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Handle in a fume hood. |

| JohnPhos | ≥98% | Commercially Available | Air-sensitive ligand, handle under inert gas. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Dry thoroughly before use. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry, degassed solvent. |

| Microwave Reactor | Capable of controlled heating and pressure. | ||

| Standard Glassware | Oven-dried before use. | ||

| Inert Gas Supply (Nitrogen or Argon) | For creating an inert atmosphere. |

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure

-

Preparation: To a dry microwave vial equipped with a magnetic stir bar, add (2-Cyanobenzyl)boronic acid (1.2 mmol, 1.2 equiv.), the desired aryl bromide (1.0 mmol, 1.0 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst and Ligand Addition: In a fume hood, add palladium(II) acetate (0.02 mmol, 2 mol%) and JohnPhos (0.04 mmol, 4 mol%).

-

Rationale: The use of a bulky and electron-rich phosphine ligand like JohnPhos is crucial for promoting the oxidative addition and reductive elimination steps, which can be sluggish with challenging substrates.[3]

-

-

Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL) to the vial.

-

Rationale: DMF is a polar aprotic solvent that effectively solubilizes the reagents and is well-suited for microwave heating.[3]

-

-

Inert Atmosphere: Seal the vial and purge with a stream of nitrogen or argon for 5-10 minutes to ensure an inert atmosphere. This is critical to prevent the degradation of the catalyst and ligand.

-

Microwave Irradiation: Place the vial in the microwave reactor and heat to 120 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Microwave heating can significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[3]

-

-

Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper handling of the palladium precursor and ligand under an inert atmosphere. |

| Insufficient degassing | Thoroughly degas the solvent and purge the reaction vessel with inert gas. | |

| Low reaction temperature | Optimize the microwave temperature, potentially increasing it in increments of 10 °C. | |

| Formation of Homocoupled Product | Excess boronic acid | Use a stoichiometric amount or a slight excess (1.1-1.2 equiv.) of the boronic acid. |

| Presence of oxygen | Ensure a strictly inert atmosphere throughout the reaction. | |

| Deboronated Starting Material | Presence of protic impurities | Use anhydrous solvents and reagents. |

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Microwave reactions can generate high pressures. Use appropriate, pressure-rated vials and follow the manufacturer's safety guidelines for the microwave reactor.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura coupling of (2-Cyanobenzyl)boronic acid presents a viable route to valuable 2-arylmethylbenzonitrile derivatives. While the steric and electronic properties of this substrate introduce challenges, a carefully optimized protocol employing a suitable palladium/phosphine catalyst system under microwave irradiation can afford the desired products in good yields. The guidelines and protocol detailed in this application note provide a robust starting point for researchers in synthetic chemistry and drug development to successfully utilize this important building block in their synthetic endeavors.

References

-

Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. [Link]

-

Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]

-

Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]

-

Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

-

Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Royal Society of Chemistry. [Link]

-

Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

- Cross-coupling of unactivated secondary boronic acids.

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Institutes of Health. [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]

-

Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. National Institutes of Health. [Link]

-

Search Results. Beilstein Journal of Organic Chemistry. [Link]

-

Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. ResearchGate. [Link]

-

An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

-

Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. National Institutes of Health. [Link]

-

Relative rates of alkylation for B-substituted triarylphosphines: an ortho-Boron group enhances reactivity on phosphorus. Royal Society of Chemistry. [Link]

-

Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. ResearchGate. [Link]

Sources